N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide
Description
N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is a heterocyclic acetamide derivative featuring a pyridazine ring substituted with a phenyl group at the 1-position and an oxygen-linked acetamide moiety at the 3-position. The methyl group on the acetamide nitrogen distinguishes it from related compounds.
Properties
IUPAC Name |
N-methyl-2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-14-11(17)9-19-12-7-8-13(18)16(15-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZHNIQENBNRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the methylation of the nitrogen atom and the attachment of the acetamide group through an esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid, while reduction may produce N-methyl-2-[(6-hydroxy-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide.
Scientific Research Applications
N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share core structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Analogs
Functional and Physicochemical Differences
(a) Hydrogen Bonding and Crystal Packing
The target compound’s pyridazine-oxygen-acetamide scaffold facilitates hydrogen bonding, a critical factor in crystal packing and solubility. In contrast, the triazole-sulfanyl analog introduces additional hydrogen-bond acceptors (sulfur and triazole nitrogens), which may alter solubility and bioavailability .
(b) Electronic Effects
- The pyridine-3-oxy substituent in introduces a polarizable nitrogen atom, enhancing dipole interactions and aqueous solubility relative to the target’s purely aromatic system.
(c) Molecular Weight and Pharmacokinetics
The target compound (259.26 g/mol) is significantly smaller than analogs like (385.4 g/mol) and (490.58 g/mol). Lower molecular weight generally favors better membrane permeability and oral bioavailability, suggesting the target may have advantages in drug design contexts.
Biological Activity
N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H23N3O2
- CAS Number : 55902-30-2
- Molecular Weight : 365.44 g/mol
This compound features a pyridazine moiety, which is known for various biological activities, including anti-inflammatory and analgesic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
- Analgesic Properties : Preliminary studies indicate that the compound may act as an analgesic by modulating pain pathways, potentially through the inhibition of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids .
- Neuroprotective Effects : The compound shows promise in neuroprotection, possibly by reducing oxidative stress and inflammation in neuronal cells.
The exact mechanism of action for this compound is still under investigation. However, its structure suggests it may interact with various biological targets:
- Receptor Modulation : It may influence cannabinoid receptors or other G-protein-coupled receptors involved in pain perception and inflammation.
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as FAAH could lead to increased levels of endocannabinoids, enhancing analgesic effects.
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on Inflammation : A study involving a derivative of the compound showed significant reductions in inflammatory markers in animal models of arthritis. The treatment led to decreased levels of IL-1β and TNFα in serum samples .
- Neuroprotective Study : Another research project evaluated the neuroprotective effects of related pyridazine compounds against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and improvement in mitochondrial function following treatment with these compounds .
- Analgesic Efficacy : A comparative study assessed the analgesic efficacy of various pyridazine derivatives, highlighting that those with structural similarities to this compound exhibited potent pain-relieving properties comparable to standard analgesics .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
